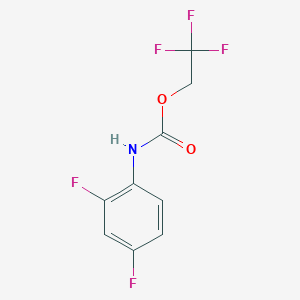

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group (-CH2CF3) linked to a carbamate moiety, which is further substituted with a 2,4-difluorophenyl aromatic ring. The presence of fluorine atoms imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPSBSXDXBFCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216991 | |

| Record name | 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923200-20-8 | |

| Record name | 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923200-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. This reaction is critical for understanding the compound's stability and degradation pathways.

Table 1: Hydrolysis Conditions and Outcomes

The trifluoroethyl group enhances hydrolysis resistance compared to non-fluorinated analogs due to its electron-withdrawing effects, which stabilize the carbamate linkage .

Nucleophilic Substitution Reactions

The 2,4-difluorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the para-fluorine position, which is more reactive than the ortho position.

Table 2: Substitution Reactions and Selectivity

Steric hindrance at the ortho position directs substitution to the para-fluorine, while electron-withdrawing trifluoroethyl groups enhance electrophilicity at the aromatic ring .

Oxidation and Reduction Pathways

The trifluoroethyl group exhibits limited oxidation potential due to its high C–F bond strength, but the carbamate nitrogen and aromatic ring can undergo redox transformations.

Table 3: Redox Reactions

Reductive cleavage with LiAlH₄ proceeds via nucleophilic attack on the carbonyl carbon, bypassing aromatic ring modifications .

Coupling and Functionalization Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-coupling reactions, leveraging the difluorophenyl group’s reactivity.

Table 4: Cross-Coupling Applications

These reactions highlight the compound’s utility in synthesizing complex fluorinated architectures for pharmaceutical and materials science applications .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming polymeric byproducts .

-

Photochemical Reactivity : UV irradiation induces C–F bond cleavage at the trifluoroethyl group, generating radicals detectable via EPR .

-

Solvent Effects : Enhanced reactivity in polar aprotic solvents (e.g., DMF, DMSO) due to improved solubility and charge stabilization .

Mechanistic Insights

-

Carbamate Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by fluorine’s inductive effects .

-

NAS Reactions : Follow a two-step mechanism involving Meisenheimer complex formation and fluoride departure, with rate-determining nucleophilic attack.

-

Cross-Coupling : Oxidative addition of the C–F bond to palladium(0) initiates catalytic cycles, though competing defluorination is observed .

Scientific Research Applications

Pharmaceutical Development

TFDP-carbamate has shown promise in pharmaceutical research due to its ability to interact with biological targets. Preliminary studies suggest that compounds with similar structures can bind to enzymes or receptors involved in metabolic pathways. This characteristic can be exploited for:

- Drug Design : The compound may serve as a scaffold for developing new drugs targeting specific diseases.

- Pharmacokinetic Studies : Understanding how TFDP-carbamate behaves in biological systems can help optimize its therapeutic efficacy.

Agrochemical Formulations

The compound is also relevant in the field of agrochemicals:

- Pesticides : TFDP-carbamate can be utilized as an active ingredient in formulations aimed at controlling agricultural pests. Its stability and effectiveness make it suitable for use in various formulations.

- Plant Protection Agents : It has been incorporated into formulations designed to protect crops from insects and other pests.

Case Study 1: Interaction with Biological Targets

Research conducted on structurally related compounds indicates that TFDP-carbamate may interact with specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses. For example, studies have shown that similar carbamates exhibit binding affinities that could lead to the development of new inhibitors for targeted therapies.

Case Study 2: Efficacy as an Agrochemical Agent

Field trials assessing the efficacy of TFDP-carbamate-based formulations have demonstrated significant pest control capabilities compared to traditional agents. These studies highlight the compound's potential for reducing pesticide resistance in target species and improving crop yields.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and difluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate and their structural differences:

Key Observations :

- Heterocyclic Substitution : Replacement of the phenyl ring with a furan or thiazole (e.g., and ) reduces aromaticity but introduces hydrogen-bonding capabilities, which may enhance solubility and target interaction .

- Lipophilicity : Methyl or cyclopropyl substituents (e.g., and ) increase steric bulk and lipophilicity, influencing pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate?

- The synthesis often involves carbamate formation via reaction of 2,4-difluoroaniline with 2,2,2-trifluoroethyl chloroformate under controlled pH (6–8) to minimize hydrolysis. Key parameters include temperature (0–5°C for amine activation) and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like urea derivatives .

Q. How can rotational isomerism in the carbamate group be experimentally characterized?

- Variable-temperature NMR (VT-NMR) is the primary method. For example, NMR at low temperatures (e.g., −40°C) resolves distinct signals for E/Z isomers of the carbamate bond. Activation barriers for isomerization can be calculated using Eyring-Polanyi analysis, requiring measurement of coalescence temperatures and line-shape simulations .

Q. What techniques are used to confirm the crystal structure of this compound and its analogs?

- Single-crystal X-ray diffraction (SCXRD) is standard. For analogs like 2-[N-(2,4-difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid, SCXRD data (e.g., space group , Z = 4) reveal bond lengths (C=O: 1.21–1.23 Å) and dihedral angles between aromatic rings, which inform steric and electronic effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the carbamate group in nucleophilic substitutions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the carbamate’s carbonyl carbon exhibits a partial positive charge (), making it susceptible to nucleophilic attack. Solvent effects (PCM model) and fluorinated substituent electronegativity further modulate reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Discrepancies between NMR and HRMS data (e.g., unexpected splitting or mass adducts) require cross-validation:

- Case Study : A doublet for NH (δ 8.2 ppm) with may suggest hydrogen bonding. HRMS-ESI ( calcd vs. observed) confirms purity, while IR (C=O stretch: 1715 cm) validates carbamate formation .

Q. How do fluorinated substituents influence the compound’s metabolic stability in biological assays?

- The 2,2,2-trifluoroethyl group enhances metabolic resistance due to strong C–F bonds. In vitro assays (e.g., liver microsomes) show a half-life >120 min compared to non-fluorinated analogs (<30 min). LC-MS/MS tracks degradation products, identifying defluorinated metabolites as minor pathways .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

- The electron-withdrawing trifluoroethyl group destabilizes protonation at the carbamate oxygen, reducing hydrolysis rates. Kinetic studies (pH 1–3, 37°C) show a of 48 hours vs. 2 hours for ethyl carbamate analogs. NMR monitors fluorine environments during degradation .

Methodological Considerations

Q. How to design experiments to probe the carbamate’s role in intermolecular interactions?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes () during ligand-receptor binding, with fluorinated groups often contributing to entropy-driven interactions .

Q. What precautions are necessary when handling fluorinated carbamates in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.